

Preliminary Studies on Influenza A virus-IN-14: A Technical Guide

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Compound of Interest

Compound Name: Influenza A virus-IN-14

Cat. No.: B15580375

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza A virus remains a significant global health threat, necessitating the continued development of novel antiviral therapeutics. **Influenza A virus-IN-14**, also identified as Compound 37, has emerged as a promising small molecule inhibitor of the Influenza A virus (IAV). This technical guide provides a comprehensive overview of the preliminary studies on **Influenza A virus-IN-14**, detailing its antiviral activity, mechanism of action, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of anti-influenza agents.

Core Compound Data

Influenza A virus-IN-14 is a butenolide derivative identified as a potent inhibitor of the Influenza A virus H1N1 subtype.^[1] Preliminary studies have characterized its in vitro efficacy and cytotoxicity, revealing a favorable therapeutic window.

Quantitative Data Summary

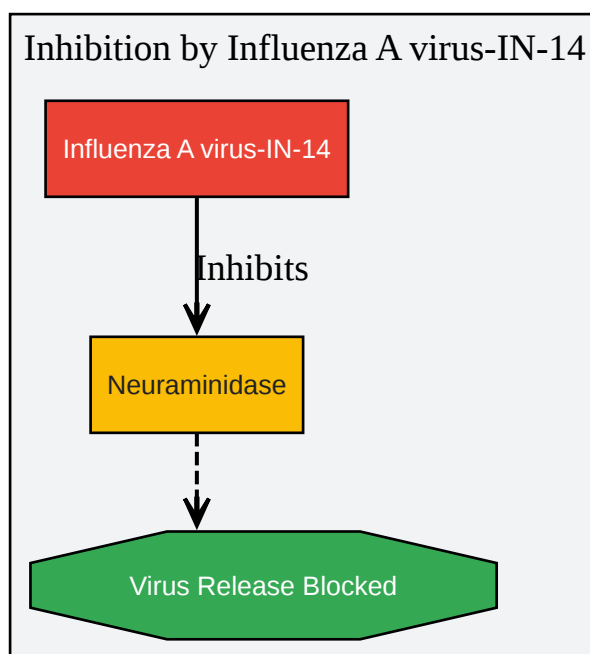
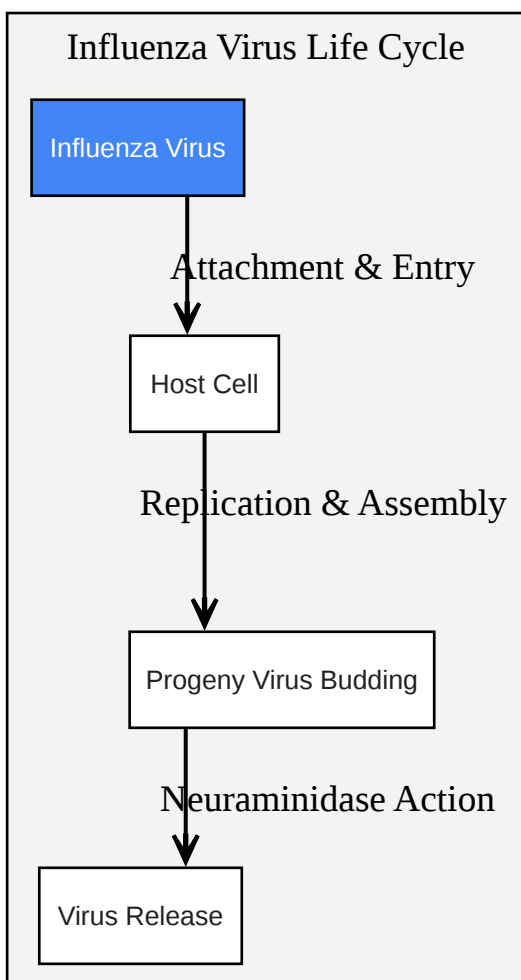
Parameter	Value	Cell Line	Virus Strain	Source
EC50	6.7 μ M	MDCK	Influenza A/H1N1	[1]
EC50	23 nM	Calu-3	Influenza A/H1N1	[2][3]
CC50	> 100 μ M	Calu-3	N/A	[2][3]

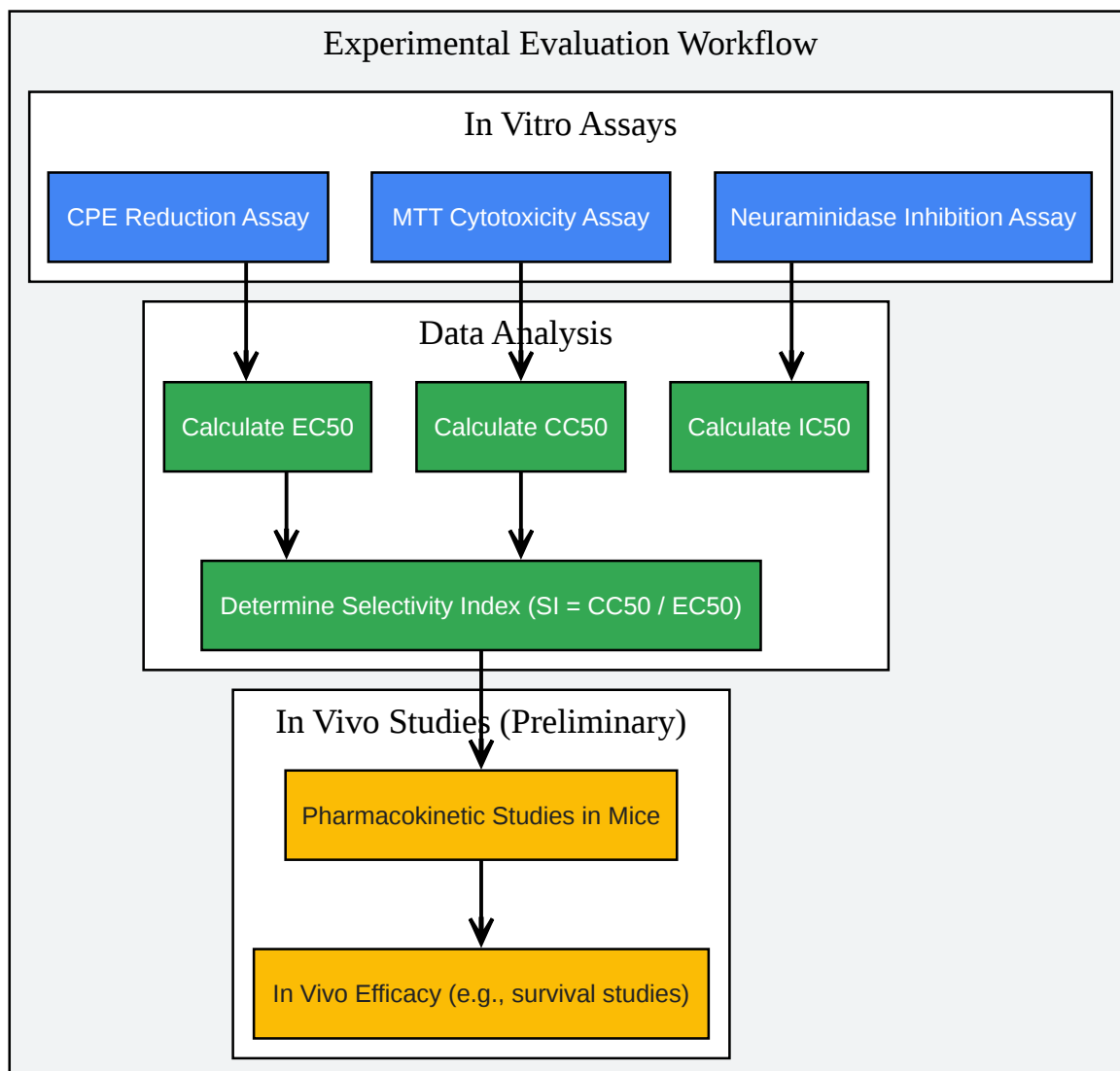
Note on EC50 Discrepancy: A notable difference in the reported half-maximal effective concentration (EC50) exists between a peer-reviewed publication (6.7 μ M in MDCK cells) and data from the commercial vendor MedChemExpress (23 nM in Calu-3 cells).[1][2][3] This variance may be attributable to the different cell lines used in the assays (MDCK vs. Calu-3), variations in experimental protocols, or potentially different specific H1N1 strains. Further investigation is required to fully elucidate the reasons for this discrepancy.

Mechanism of Action

Influenza A virus-IN-14 functions as a neuraminidase (NA) inhibitor.[1] Neuraminidase is a critical enzyme on the surface of the influenza virus that facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues. By inhibiting NA, **Influenza A virus-IN-14** prevents the spread of the virus to new cells, effectively halting the progression of the infection.[4][5] Furthermore, studies have indicated a synergistic effect when **Influenza A virus-IN-14** is used in combination with Oseltamivir, another neuraminidase inhibitor.[2][3]

Neuraminidase Inhibition Workflow





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